4-(4-Isopropylpiperazin-1-yl)aniline
Overview
Description
4-(4-Isopropylpiperazin-1-yl)aniline, commonly known as IPPA, is a member of the piperazine family of compounds. It is a white crystalline solid with a melting point of approximately 80°C. IPPA is a versatile compound that has a range of applications in scientific research, including the synthesis of other compounds, as a catalyst, and as a reagent.
Scientific Research Applications
1. Corrosion Inhibitors
A study on bipyrazolic-type organic compounds, including derivatives of aniline, demonstrated their potential as corrosion inhibitors. The research conducted using density functional theory (DFT) indicated that these compounds could effectively inhibit corrosion, which is crucial in industrial applications (Wang et al., 2006).
2. Antimicrobial Activities
Synthesized molecules resembling 4-(4-Isopropylpiperazin-1-yl)aniline have been evaluated for their antimicrobial activities. Such compounds showed high activity against Mycobacterium smegmatis, highlighting their potential in developing new antimicrobial agents (Yolal et al., 2012).
3. Electroluminescent Properties
Research on compounds with structures similar to 4-(4-Isopropylpiperazin-1-yl)aniline explored their potential in organic light-emitting diodes (OLEDs). These compounds, due to their good thermal and morphological stabilities, exhibited high photoluminescence quantum yields, making them suitable for use in OLEDs (Jin et al., 2020).
4. Anti-Inflammatory and Anticancer Activities
A study on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, which are structurally related to 4-(4-Isopropylpiperazin-1-yl)aniline, revealed their potential as anti-inflammatory and anticancer agents. These findings suggest potential applications in pharmaceutical research and development (Kavitha et al., 2016).
5. Biosensor Applications
Aniline derivatives have been used in spectroelectrochemical and biosensor applications. These compounds show distinct electrochromic properties and are effective in developing biosensors, indicating their applicability in analytical chemistry and bioanalytical devices (Ayranci et al., 2015).
6. Hypoxic-Cytotoxic Agents
Research on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include aniline derivatives, demonstrated their potential as hypoxic-cytotoxic agents. These compounds could have applications in cancer therapy, specifically targeting hypoxic tumor cells (Ortega et al., 2000).
7. Electrochemical Synthesis Applications
A novel monomer similar to 4-(4-Isopropylpiperazin-1-yl)aniline was synthesized and used in electrochemical applications. The polymer derived from this monomer showed potential as a counter electrode in dye-sensitized solar cells, indicating its relevance in renewable energy technologies (Shahhosseini et al., 2016).
properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKNBUQRZOYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429362 | |
Record name | 4-(4-Isopropylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylpiperazin-1-yl)aniline | |
CAS RN |
443914-86-1 | |
Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443914-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Isopropylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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